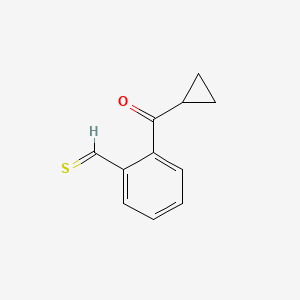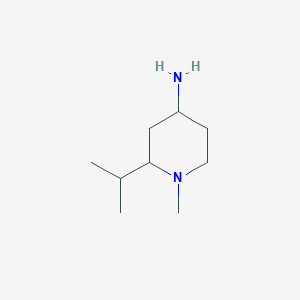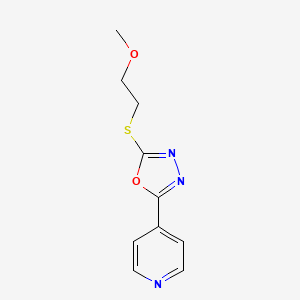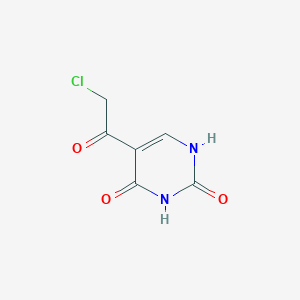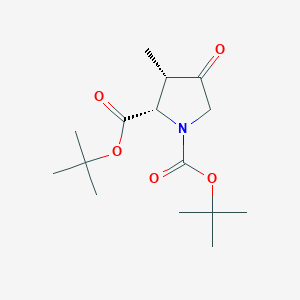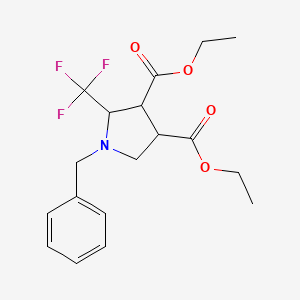
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H22F3NO4 It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a trifluoromethyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-benzyl-2-methylpyrrolidine-3,4-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Diethyl 1-phenyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate:
Uniqueness
The presence of the trifluoromethyl group in Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H22F3NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C18H22F3NO4/c1-3-25-16(23)13-11-22(10-12-8-6-5-7-9-12)15(18(19,20)21)14(13)17(24)26-4-2/h5-9,13-15H,3-4,10-11H2,1-2H3 |
InChI Key |
PFJZUDFUNZWNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(C1C(=O)OCC)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


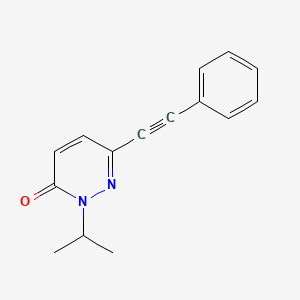

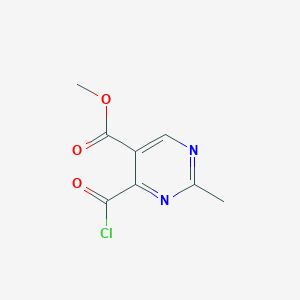
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
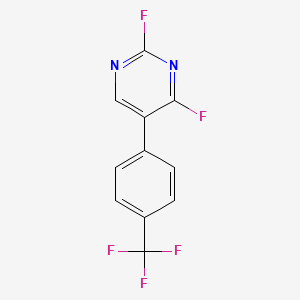
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
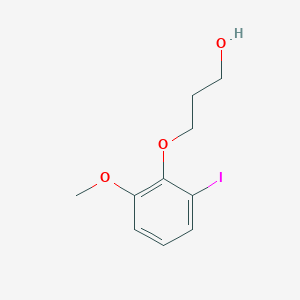
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
